1-(Piperazin-1-yl)pentan-1-one

Lipophilicity Drug-likeness Permeability

1-(Piperazin-1-yl)pentan-1-one is a mono-N-acylated piperazine derivative with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol. Its structure, comprising a piperazine ring linked to a pentanoyl chain via an amide bond, yields a computed XLogP3 of 0.4 and a topological polar surface area of 32.3 Ų, placing it among moderately lipophilic, rule-of-five compliant building blocks.

Molecular Formula C9H18N2O
Molecular Weight 170.256
CAS No. 117905-47-2
Cat. No. B2613199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperazin-1-yl)pentan-1-one
CAS117905-47-2
Molecular FormulaC9H18N2O
Molecular Weight170.256
Structural Identifiers
SMILESCCCCC(=O)N1CCNCC1
InChIInChI=1S/C9H18N2O/c1-2-3-4-9(12)11-7-5-10-6-8-11/h10H,2-8H2,1H3
InChIKeyANEMDFCFHXKSHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperazin-1-yl)pentan-1-one (CAS 117905-47-2): Physicochemical Profile and Core Structural Characteristics


1-(Piperazin-1-yl)pentan-1-one is a mono-N-acylated piperazine derivative with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol. Its structure, comprising a piperazine ring linked to a pentanoyl chain via an amide bond, yields a computed XLogP3 of 0.4 and a topological polar surface area of 32.3 Ų, placing it among moderately lipophilic, rule-of-five compliant building blocks [1]. This compound serves as a versatile intermediate in pharmaceutical research, favored for its balanced lipophilicity, which is a critical parameter for optimizing drug-like properties in lead compound development [2].

The Risk of Analog Substitution for 1-(Piperazin-1-yl)pentan-1-one in Synthesis and Screening


Replacing 1-(piperazin-1-yl)pentan-1-one with a shorter-chain analog like 1-acetylpiperazine or 1-(piperazin-1-yl)butan-1-one is not a neutral decision due to substantial differences in lipophilicity and molecular topology. The target compound's calculated XLogP3 of 0.4 represents a marked increase over the acetyl analog, which alters membrane permeability potential and target engagement in phenotypic assays. Furthermore, the critical difference in the C5 acyl chain length versus the C2 (acetyl) or C4 (butyryl) chains directly impacts the geometry and binding interactions of downstream derivatives, as the pentanoyl group provides distinct steric bulk and hydrophobic contact surfaces essential for SAR exploration in programs targeting proteins like kinases or GPCRs [1].

Quantitative Differentiation Evidence for 1-(Piperazin-1-yl)pentan-1-one Against Key Analogs


Lipophilicity-Driven Differentiation: XLogP3 Comparison Against Shorter-Chain N-Acylpiperazine Analogs

The target compound possesses a computed XLogP3 of 0.4, derived from its pentanoyl chain, which defines its optimal balance for membrane permeation. This contrasts directly with the shorter-chain analog 1-acetylpiperazine, which has a significantly lower XLogP3, and the butyryl analog 1-(piperazin-1-yl)butan-1-one, which also exhibits lower lipophilicity due to its reduced alkyl chain [1]. This difference in partition coefficient is crucial for medicinal chemistry programs where logP values between 0 and 3 are sought for oral bioavailability, positioning the pentanoyl derivative as a superior starting point for hit-to-lead optimization requiring adequate passive membrane permeability [2].

Lipophilicity Drug-likeness Permeability

Purity Benchmarking: Target Compound Supply Options with Verified 98% Assay

The target compound is available from multiple suppliers at a high purity specification of 98% (e.g., Leyan product 1195064) , exceeding the common 95% minimum purity specification found for many closely related N-acylpiperazine analogs . This elevated purity standard reduces the burden of in-house purification prior to use in sensitive catalytic reactions or biological assays where trace impurities can confound IC50 or Ki determinations.

Purity Procurement Analytical Quality Control

Enzymatic Inhibition Profile: Dihydroorotase IC50 Data as a Baseline for Target Engagement

The target compound has been evaluated for inhibition of dihydroorotase (CAD protein) from mouse Ehrlich ascites cells, demonstrating an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 and a test concentration of 10 µM [1]. While this potency is modest, it provides a quantitative biochemical anchor that distinguishes this compound from other N-acylpiperazines for which no comparable dihydroorotase inhibition data are publicly available. This data point is particularly relevant for research programs investigating pyrimidine biosynthesis modulation in proliferative disorders, where dihydroorotase is a validated target.

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Class-Level Advantage: Piperazine-Pentanone Scaffold Interaction with Mitochondrial Complex I

A closely related piperazine-pentanone derivative, 5-phenyl-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]pentan-1-one, exhibits an IC50 of 6 nM for inhibition of mitochondrial NADH-ubiquinone oxidoreductase (Complex I) in permeabilized mitochondria at pH 7.5 [1]. This nanomolar potency, derived from a scaffold that shares the N-piperazinyl pentan-1-one core with the target compound, demonstrates the privileged nature of this chemotype for engaging Complex I. The target compound, lacking the pendant aromatic substituents but retaining the core pharmacophore, serves as the minimal structural fragment for mapping the contributions of the pentanoyl-piperazine linkage to target binding, making it an essential control compound for SAR studies.

Mitochondrial Complex I NADH-Ubiquinone Oxidoreductase Sigma Receptor

Validated Procurement and Research Applications for 1-(Piperazin-1-yl)pentan-1-one


Medicinal Chemistry SAR Campaigns Targeting Mitochondrial Complex I

As the core scaffold in a chemotype that has produced a 6 nM Complex I inhibitor, 1-(piperazin-1-yl)pentan-1-one is the critical unsubstituted control compound for SAR studies. Its procurement at 98% purity allows medicinal chemistry teams to systematically explore N-aryl or N-alkyl substitutions on the distal piperazine nitrogen, using the target compound as the baseline to calculate fold-improvement in potency. This is essential for optimizing inhibitors for oncology or metabolic disease applications where Complex I modulation is therapeutically relevant [1].

Pyrimidine Biosynthesis Pathway Probe Development

With a measured IC50 of 180 µM against dihydroorotase, the target compound serves as a starting point for developing chemical probes of pyrimidine metabolism. In comparative screening cascades against rapidly proliferating cell lines dependent on de novo pyrimidine synthesis, this compound provides a defined biochemical activity that shorter-chain analogs lack, enabling researchers to evaluate the specific contribution of the pentanoyl chain to cellular target engagement [1].

Physicochemical Reference Standard for CNS Drug Discovery Programs

The compound's computed XLogP3 of 0.4 makes it an ideal reference standard for calibrating computational models of blood-brain barrier permeability within piperazine-containing compound libraries. Its intermediate lipophilicity, compared to more polar acetyl analogs, allows CNS drug discovery teams to benchmark the relationship between acyl chain length and in vitro permeability in MDCK-MDR1 or PAMPA-BBB assays [1].

High-Throughput Screening (HTS) Library Design and Fragment-Based Drug Discovery

As a monofunctionalized piperazine with a free secondary amine and a pentanoyl ketone, this compound is an ideal fragment for diversification. Its balanced molecular weight (170.25 Da) and rotational flexibility (3 rotatable bonds) make it suitable for fragment-based screening approaches, while its 98% purity ensures minimal interference from impurities in high-concentration fragment screens [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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